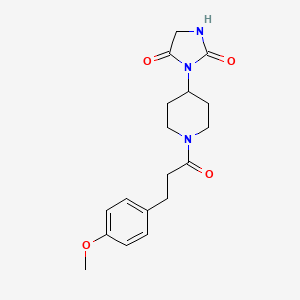

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Chemical Reactions Analysis

The chemical reactions involving piperidones can be influenced by various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The compound’s piperidine ring serves as a versatile scaffold for constructing novel pharmaceutical agents. Researchers explore its derivatives to design drugs targeting specific receptors, enzymes, or pathways. For instance, the synthesis of substituted piperidines allows for the creation of diverse pharmacophores with potential therapeutic applications .

Neurological Disorders

The piperidine moiety has relevance in treating neurological conditions. Selective metabotropic glutamate receptor 2 (mGluR2) inhibitors have demonstrated efficacy in alleviating symptoms of schizophrenia. Investigating compounds containing piperidine structures may lead to novel treatments for mental health disorders .

Oncology

Researchers have designed piperidine-based derivatives as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives exhibit dual inhibition against Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in cancer therapy .

Fluorescent Probes and Imaging

Highly fluorescent organic boron complexes containing piperidine-derived components have been studied. Their strong absorption and high fluorescence quantum yield make them potential candidates for bioorthogonal chemistry and biological imaging applications.

Chemical Biology

Piperidines play a role in chemical biology due to their diverse reactivity. Multicomponent reactions involving piperidine intermediates allow for efficient synthesis of complex molecules. Researchers explore these reactions to access biologically active compounds .

Peptide Mimetics

Piperidine-based scaffolds serve as mimetics for peptide structures. By modifying the piperidine ring, scientists create peptidomimetics that retain biological activity while improving stability and pharmacokinetics. These compounds find applications in drug discovery .

Direcciones Futuras

Piperidones and their derivatives have been shown to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . Therefore, future research could focus on exploring these bioactivities further and developing new piperidone-based compounds for various applications.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, depending on the specific biological activity of the compound.

Pharmacokinetics

It is known that piperidine derivatives are widely used in the pharmaceutical industry, suggesting that they likely have favorable pharmacokinetic properties . The impact of these properties on the compound’s bioavailability would depend on the specific characteristics of the compound and its formulation.

Result of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they likely have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSHUFKAJZMIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)